molecular formula C11H14O2S B3097815 4-(Tert-butylthio)benzoic acid CAS No. 13205-51-1

4-(Tert-butylthio)benzoic acid

Cat. No.: B3097815
CAS No.: 13205-51-1
M. Wt: 210.29 g/mol
InChI Key: LCECZYVHSXADNP-UHFFFAOYSA-N
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Description

4-(Tert-butylthio)benzoic acid, also known as PTBBA, is a chemical compound with the molecular formula C11H14O2 . It is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene, which is prepared from toluene and isobutylene . It is used as a modifier for alkyd resins and a polymerization regulator for polyesters. It is also used as an additive in cutting oils and as a corrosion inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3)3CC6H4CO2H . The molecular weight of the compound is 178.23 .


Physical and Chemical Properties Analysis

This compound has a melting point of 162-165°C . It has a density of 0.6 g/cm3 at 20°C .

Scientific Research Applications

Molecular Structure Analysis

4-(Tert-butylthio)benzoic acid and its derivatives are involved in detailed molecular structure studies. For instance, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was determined using X-ray data, showcasing the compound's monoclinic space group and intricate unit-cell dimensions (Meurs & Koningsveld, 1974). Additionally, vibrational, UV, NMR, and other spectroscopic techniques have been employed to analyze the molecular structure and properties of related compounds (Mathammal et al., 2016).

Crystallography and Material Studies

Crystallography studies focus on the structural aspects and properties of this compound derivatives. For example, research has been conducted on the crystal structure of a drug molecule closely related to this compound, providing insights into the compound's arrangement and properties (Baias et al., 2013). Similarly, studies on 3-(N-tert-butyl-N-aminoxyl)benzoic acid reveal its solid-state magnetic susceptibility and phase behavior at low temperatures (Baskett & Lahti, 2005).

Safety and Hazards

4-(Tert-butylthio)benzoic acid is harmful if swallowed or inhaled. It may cause eye and skin irritation. It may cause respiratory and digestive tract irritation. It may cause nervous system effects. It may cause liver and kidney damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

4-tert-butylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCECZYVHSXADNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278693
Record name 4-[(1,1-Dimethylethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-51-1
Record name 4-[(1,1-Dimethylethyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13205-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,1-Dimethylethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-fluorobenzoate (1.5 g, 8.9 mmol) and tert-butylsulfanylsodium (2.0 g, 17.8 mmol) were combined in N,N-dimethylformamide (10 mL). The reaction mixture was heated to 80° C. for 2 hours. After this time, a precipitate formed and N,N-dimethylformamide (15 mL) was added and the reaction mixture was stirred for an additional 20 hours at 80° C. The reaction mixture was partitioned between ethyl acetate (100 mL) and water (100 mL). The aqueous layer was acidified with 4M hydrochloric acid, extracted with ethyl acetate (2×). The combined extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to yield 4-(tert-butylthio)benzoic acid as a colorless oil. The oil was dissolved in acetic acid (10 mL) and hydrogen peroxide (5 mL of 30% w/w, 52.0 mmol) was added to the reaction mixture. The resulting mixture was heated to 80° C. for 2 hours. The reaction mixture was then allowed to cool to room temperature, and diluted with water (50 mL) and ethyl acetate (100 mL). The aqueous layer was extracted with ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to yield 4-tert-butylsulfonylbenzoic acid (2.2 g, 92%) as a white solid. 1H NMR (400 MHz, DMSO) δ 13.59 (s, 1H), 8.18 (d, J=8.0 Hz, 2H), 7.94 (d, J=7.6 Hz, 2H), 1.25 (s, 9H); ESI-MS m/z calc. 242.1. found 241.3 (M−1)−; Retention time: 1.33 minutes (3 min run).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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